



Gsk481 mechanism of action on RIPK1

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Introduction to RIPK1 and GSK481

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis[1][2]. RIPK1's dual function as both a kinase and a scaffold protein makes it a key mediator in response to stimuli such as tumor necrosis factor (TNF)[2][3]. Due to its central role in these pathways, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases[2][4].

GSK481 is a small molecule inhibitor belonging to the benzoxazepinone class, identified through DNA-encoded library screening[5][6][7][8]. It is characterized as a highly potent and selective inhibitor of RIPK1 kinase activity[9][10][11]. This guide will delve into the specific molecular interactions and cellular consequences of **GSK481**'s engagement with RIPK1.

Core Mechanism of Action Binding Mode and Kinase Inhibition

GSK481 functions as a Type III inhibitor, binding to an allosteric pocket at the back of the ATP-binding site of the RIPK1 kinase domain[7]. This binding mode is distinct from traditional ATP-competitive (Type I) inhibitors. The interaction of **GSK481** with this allosteric site induces a conformational change in RIPK1, locking it in an inactive state and preventing its kinase activity[4][7]. This inhibition is ATP-competitive in nature, as increasing ATP concentrations can reduce the potency of **GSK481**[12].



A key marker of RIPK1 kinase activation is the autophosphorylation of serine 166 (S166)[5][6] [13]. **GSK481** potently inhibits this S166 phosphorylation event in human RIPK1, effectively blocking the downstream signaling cascades that depend on RIPK1's catalytic function[9][10] [13].

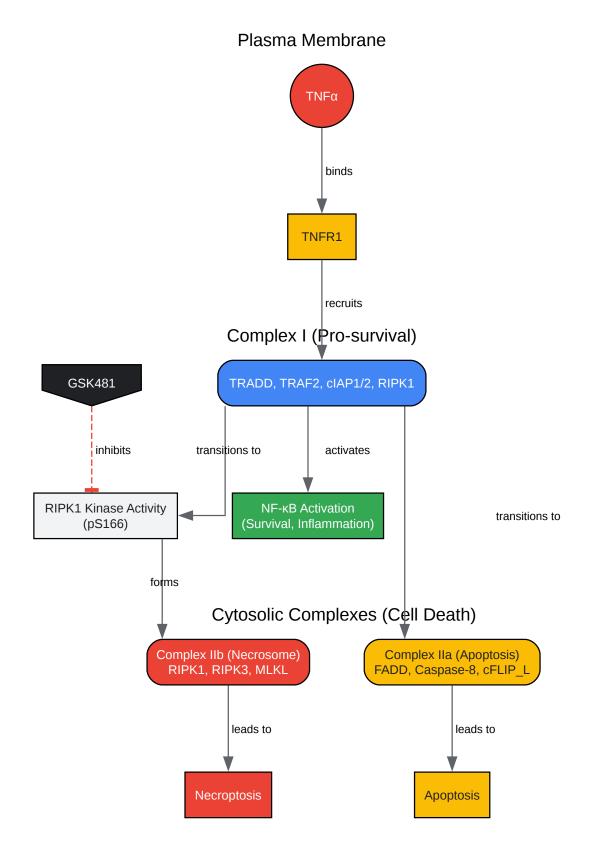
Impact on Downstream Signaling Pathways

RIPK1 is a central node in the TNF signaling pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context[14][15][16].

- Necroptosis Inhibition: Necroptosis is a form of regulated necrotic cell death mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL)[3][17][18]. In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex with RIPK3[15][18]. By inhibiting RIPK1's kinase activity, GSK481 prevents the formation of the active necrosome, thereby blocking the necroptotic cell death pathway[10][13]. This protective effect has been demonstrated in various cellular models of TNF-induced necroptosis[9][12].
- Modulation of Apoptosis: In certain contexts, particularly when caspases are active, RIPK1 can contribute to apoptosis (RIPK1-dependent apoptosis or RDA)[14][15]. When caspase-8 is inhibited, RIPK1's kinase activity drives necroptosis. However, when caspase-8 is active, it can cleave and inactivate RIPK1 and RIPK3, promoting apoptosis[15]. **GSK481**'s inhibition of RIPK1 kinase can shift the cellular outcome. For instance, in Jurkat cells treated with TNFα, **GSK481** was shown to abrogate the upregulation of RIPK3, indicating its role in preventing the induction of necroptosis[10].

The following diagram illustrates the major signaling pathways mediated by RIPK1 and the point of intervention for **GSK481**.





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Caption: RIPK1 signaling pathways and **GSK481** inhibition.



Quantitative Data on GSK481 Activity

The potency of **GSK481** has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Assay Type	Target/Cell Line	Parameter	Value (nM)	Reference
Biochemical	RIP1 Kinase	IC50	1.3	[10][11]
Biochemical (FP)	RIPK1	IC50	10	[5][6]
Cellular	Human WT RIP1 (S166 Phosphorylation)	IC50	2.8	[5][6][9][10]
Cellular	U937 Cells (TNF-induced necroptosis)	IC50	10	[10][11][12]
Cellular	Mouse WT RIP1 (S166 Phosphorylation)	IC50	> 10,000	[10]
Cellular	Mouse RIP1 Mutants (S166 Phosphorylation)	IC50	12 - 110	[10]

Note: **GSK481** exhibits significant species selectivity, being over 100-fold less potent against non-primate RIPK1 compared to human RIPK1.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of kinase inhibitors. The following sections describe the protocols for key experiments used to evaluate **GSK481**'s mechanism of action.



Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site, enabling the determination of inhibitor affinity (IC50) through Fluorescence Resonance Energy Transfer (FRET).

Materials:

- Recombinant human RIPK1 enzyme
- Europium (Eu)-labeled anti-tag antibody (e.g., anti-His)
- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
- GSK481 (or other test compounds)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]
- 384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of GSK481 in DMSO. Further dilute to a 3X or 4X final assay concentration in Kinase Buffer.
- Reagent Preparation:
 - Prepare a 2X or 3X solution of the RIPK1 enzyme and Eu-anti-tag antibody mixture in Kinase Buffer.
 - Prepare a 3X or 4X solution of the kinase tracer in Kinase Buffer.
- Assay Assembly: In a 384-well plate, add the reagents in the following order:
 - 5 μL of 3X test compound dilution.
 - 5 μL of 3X kinase/antibody mixture.

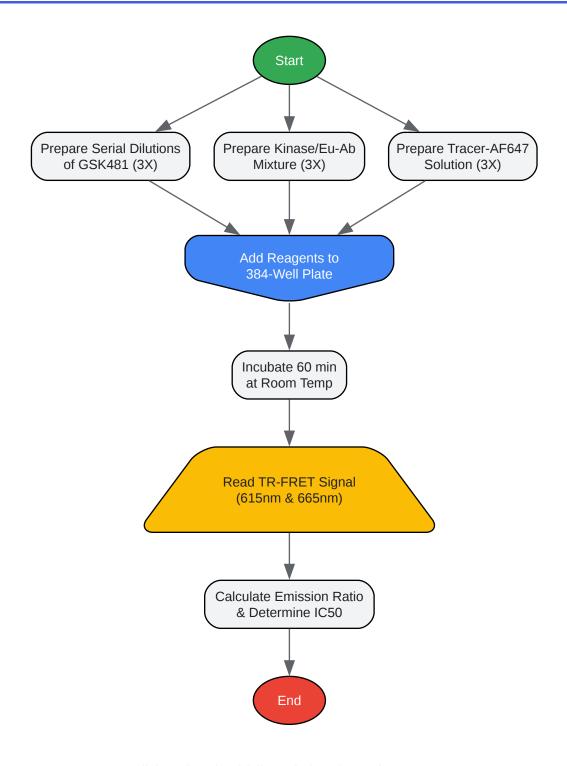






- 5 μL of 3X tracer solution.[20][21]
- Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[21][22]
- Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved
 FRET. Measure emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).[20][21]
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Cellular Necroptosis Assay

This assay quantifies the ability of an inhibitor to protect cells from necroptosis induced by specific stimuli.



Materials:

- HT-29 or U937 cells
- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Human TNF-α
- Smac mimetic (e.g., BV6)
- Pan-caspase inhibitor (e.g., z-VAD-fmk)
- **GSK481** (or other test compounds)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom assay plates

Procedure:

- Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
- Compound Pre-treatment: Pre-treat the cells with serial dilutions of **GSK481** for 1 hour.
- Necroptosis Induction: Add a cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk to the wells
 to induce necroptosis. The Smac mimetic sensitizes cells to TNF-α, and z-VAD-fmk inhibits
 apoptosis, thereby forcing the cells down the necroptotic pathway.
- Incubation: Incubate the plates for a specified period (e.g., 4.5 to 14 hours)[23].
- Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis:



- Normalize the data to controls (untreated cells = 100% viability, induced cells with no inhibitor = 0% protection).
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
- Fit the data to determine the EC50 value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

- HEK293T cells (or other relevant cell line)
- Cell culture medium
- **GSK481** (or other test compounds) and vehicle (DMSO)
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- PCR tubes
- Thermocycler
- Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-RIPK1 antibody, secondary antibody, ECL substrate)

Procedure:

 Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with GSK481 or vehicle (DMSO) and incubate for 1 hour at 37°C to allow compound uptake[24].

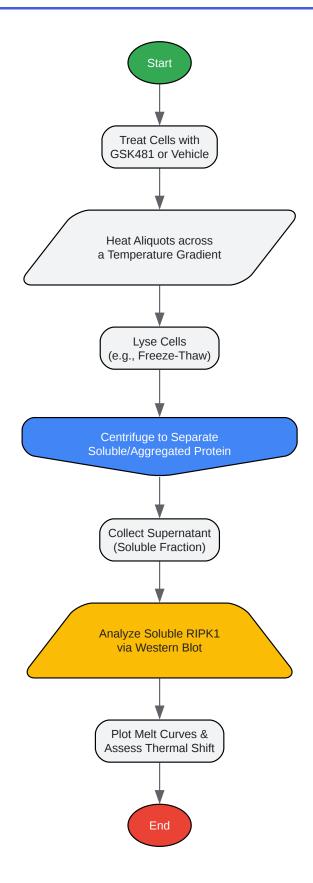
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- Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range
 of temperatures (e.g., 40°C to 70°C) in a thermocycler for 3 minutes, followed by cooling[25].
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Clarification: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet) by centrifugation at high speed (e.g., 20,000 x g)[25].
- · Protein Quantification and Analysis:
 - Collect the supernatant containing the soluble protein.
 - Quantify the amount of soluble RIPK1 at each temperature point using Western blotting.
- Data Analysis:
 - Generate a "melt curve" by plotting the amount of soluble RIPK1 against the temperature for both vehicle- and GSK481-treated samples.
 - A shift in the melt curve to higher temperatures in the presence of GSK481 indicates thermal stabilization and confirms direct target engagement.





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



Selectivity and Off-Target Effects

GSK481 exhibits remarkable selectivity for RIPK1. When profiled against a large panel of over 450 kinases, it showed a high degree of specificity for RIPK1[9]. This monoselectivity is a key attribute, as off-target effects are a common concern with kinase inhibitors and can lead to unintended biological consequences and toxicity[26][27][28][29][30]. The Type III allosteric binding mode of **GSK481** likely contributes to its high selectivity, as the targeted pocket is not conserved across the broader kinome[7]. While **GSK481** itself is highly selective, it is crucial in drug development to assess any potential off-target activities that could arise, especially at higher concentrations[28].

Conclusion

GSK481 is a potent and highly selective allosteric inhibitor of RIPK1 kinase. Its mechanism of action involves binding to a unique pocket distinct from the ATP-binding site, which locks the kinase in an inactive conformation. This prevents the crucial autophosphorylation of S166, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. The compound's efficacy has been demonstrated through a variety of robust biochemical and cellular assays. The detailed characterization of **GSK481**'s interaction with RIPK1 provides a solid foundation for its use as a chemical probe to study RIPK1 biology and for the development of therapeutics targeting inflammatory and degenerative diseases.

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